1-Ethyl-3-phenylpiperazine-2,5-dione

Lipophilicity Physicochemical Property Medicinal Chemistry

1-Ethyl-3-phenylpiperazine-2,5-dione (CAS 1214164-70-1) is a synthetic N-ethyl, 3-phenyl-substituted piperazine-2,5-dione—a member of the 2,5-diketopiperazine (DKP) family. DKPs, also known as cyclic dipeptides, constitute a privileged scaffold in medicinal chemistry due to their constrained heterocyclic core, resistance to peptidases, and ability to display diverse biological activities.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
Cat. No. B1340656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-phenylpiperazine-2,5-dione
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCCN1CC(=O)NC(C1=O)C2=CC=CC=C2
InChIInChI=1S/C12H14N2O2/c1-2-14-8-10(15)13-11(12(14)16)9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3,(H,13,15)
InChIKeyBXNZRUWLEZRHJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-phenylpiperazine-2,5-dione for Research Procurement: Core Chemical Identity and Diketopiperazine Class Context


1-Ethyl-3-phenylpiperazine-2,5-dione (CAS 1214164-70-1) is a synthetic N-ethyl, 3-phenyl-substituted piperazine-2,5-dione—a member of the 2,5-diketopiperazine (DKP) family. DKPs, also known as cyclic dipeptides, constitute a privileged scaffold in medicinal chemistry due to their constrained heterocyclic core, resistance to peptidases, and ability to display diverse biological activities [1]. This compound features a stereocenter at the C3 position, and the CAS entry represents the racemic (±) mixture, with enantiopure forms requiring separate sourcing [2]. Its molecular formula is C12H14N2O2, with a molecular weight of 218.25 g/mol .

Why 1-Ethyl-3-phenylpiperazine-2,5-dione Cannot Be Replaced by Generic Piperazine-2,5-dione Analogs in Structure-Activity Studies


Within the piperazine-2,5-dione series, both the N1 substituent identity and the presence/absence of the C3 aryl group exert independent and non-additive effects on molecular conformation, lipophilicity, and biological target engagement [1]. In crystallographic studies, the piperazine-2,5-dione ring conformation and the orientation of the C3-phenyl substituent are highly sensitive to N-substitution patterns, which directly influence intermolecular hydrogen bonding networks and receptor complementarity [2]. Consequently, substituting 1-ethyl-3-phenylpiperazine-2,5-dione with an N1-methyl analog, an N1-unsubstituted analog, or a phenyl-deleted analog will alter the 3D pharmacophore, potentially resulting in divergent target binding and biological readouts [3].

1-Ethyl-3-phenylpiperazine-2,5-dione: Head-to-Head Quantitative Differentiation Against Closest Analogs


N1-Ethyl versus N1-Methyl Substituent: Lipophilicity and Molecular Weight Differentiation for 3-Phenylpiperazine-2,5-diones

1-Ethyl-3-phenylpiperazine-2,5-dione compared with 1-methyl-3-phenylpiperazine-2,5-dione shows a measurable increase in molecular weight (218.25 vs. 204.22 g/mol) and, based on the computed XLogP3-AA value of 0.6 for the methyl analog [1], the ethyl homolog is predicted to possess higher lipophilicity (estimated XLogP3-AA ≈ 1.1–1.3 based on the Hansch π contribution of +0.5 per methylene unit in the N-alkyl substituent) [2]. This differential impacts membrane permeability and non-specific protein binding in cellular assays.

Lipophilicity Physicochemical Property Medicinal Chemistry

N-Ethyl versus N-Unsubstituted 3-Phenylpiperazine-2,5-dione: Conformational Impact on the DKP Ring System

X-ray crystallographic studies on substituted 1-benzyl-3-phenylpiperazine-2,5-diones have established that the piperazine-2,5-dione ring adopts a boat conformation, with the 3-phenyl ring occupying a quasi-axial site [1]. In the N1-ethyl-3-phenyl derivative, the N-alkyl substituent is expected to influence the ring pucker geometry differently than in the N-unsubstituted parent (3-phenylpiperazine-2,5-dione, CAS 134521-82-7) due to steric interaction between the N-ethyl group and the C3 phenyl substituent. This conformational divergence alters the spatial presentation of hydrogen-bond donor/acceptor atoms and π systems.

Conformational Analysis X-ray Crystallography Structure-Activity Relationship

Inherent Chemical Stability Advantage of the Piperazine-2,5-dione Core over Linear Dipeptide Analogs

The 2,5-diketopiperazine scaffold exhibits pronounced resistance to enzymatic hydrolysis by peptidases relative to linear dipeptides [1]. While 1-ethyl-3-phenylpiperazine-2,5-dione has not been subjected to head-to-head stability assays, the cyclic DKP core is a recognized metabolic stabilization motif used to convert labile linear dipeptide leads into stable peptidomimetic probes [2]. For instance, in comparative plasma stability studies across DKP derivatives, the cyclic dipeptide structure typically exhibits a half-life exceeding 60 minutes in rat plasma, while analogous linear dipeptides are degraded within minutes (t1/2 < 5 min) [3].

Chemical Stability Peptidomimetic Enzymatic Resistance

Chiral Integrity and Enantiomer-Specific Procurement Differentiation from Racemic 3-Phenylpiperazine-2,5-dione Mixtures

1-Ethyl-3-phenylpiperazine-2,5-dione possesses a stereocenter at C3. The (3S)-enantiomer of the parent 3-phenylpiperazine-2,5-dione (CAS 134521-82-7) is commercially available as a defined chiral building block , while the (3R)-enantiomer is cataloged separately under a distinct CAS number. Patent literature on optically active piperazine derivatives demonstrates that individual enantiomers can exhibit differential pharmacological profiles, including enhanced cerebral circulation-improving effects and safety margins [1]. The racemic CAS 1214164-70-1 entry provides no chiral specification; users requiring enantiopure material must verify stereochemistry at the point of procurement.

Chiral Resolution Enantiomer Differentiation Asymmetric Synthesis

Predicted Boiling Point as a Practical Differentiation Criterion for Purification and Formulation Workflows

The predicted boiling point for 1-ethyl-3-phenylpiperazine-2,5-dione is 490.3 ± 45.0 °C at 760 mmHg , which is substantially higher than that of the simpler, non-phenyl-bearing analog 1-ethylpiperazine-2,5-dione (predicted boiling point ~414.1 ± 38.0 °C) . This approximately 76 °C difference reflects the additional van der Waals interactions conferred by the 3-phenyl substituent. This property has practical consequences for vacuum distillation purification protocols and for thermal stability assessments during accelerated stability testing of formulated samples.

Thermophysical Property Purification Formulation

Procurement-Driven Application Scenarios for 1-Ethyl-3-phenylpiperazine-2,5-dione in Medicinal Chemistry and Chemical Biology


Scaffold-Hopping and Fragment-Based Drug Discovery on the Diketopiperazine Core

The N-ethyl-3-phenyl substitution pattern constitutes a specific vector combination for probing hydrophobic pocket interactions in target proteins. As demonstrated by the lipophilicity differentiation from the N-methyl analog (computed XLogP3-AA shift of +0.5 to +0.7 units relative to the methyl homolog) , this compound is suited for systematic SAR campaigns that aim to optimize logD while maintaining the conformational constraints of the DKP ring. The class-level resistance to peptidase degradation further supports its use in cellular target engagement assays where metabolic liability of linear peptide probes would limit interpretability.

Chiral Probe Synthesis and Stereochemical Structure-Activity Relationship Elucidation

The racemic nature of CAS 1214164-70-1, combined with the availability of enantiopure 3-phenylpiperazine-2,5-dione building blocks , positions this compound as a key intermediate for chiral resolution studies. Patent evidence on optically active piperazine derivatives highlights enantiomer-dependent in vivo pharmacological outcomes . Preclinical teams requiring stereochemically defined analogs can employ the racemate for initial activity screening and, upon hit identification, pursue chiral separation or asymmetric synthesis using enantiopure precursors to assign activity to the eutomer.

Peptidomimetic Probe Development Requiring Metabolic Stability

The 2,5-diketopiperazine scaffold provides inherent metabolic stabilization against peptidases, with class-level evidence indicating a plasma half-life exceeding 60 minutes compared to less than 5 minutes for linear dipeptide counterparts . 1-Ethyl-3-phenylpiperazine-2,5-dione can serve as a core scaffold for the development of metabolically stable peptidomimetic probes for cellular pathway analysis, fluorescent probe conjugation, or competitive binding displacement assays where prolonged compound integrity is essential.

Thermophysical Property-Based Purification Method Development

The predicted boiling point of 490.3 ± 45.0 °C for the target compound, compared with 414.1 ± 38.0 °C for the non-phenyl analog , necessitates tailored distillation protocols for large-scale purification. Process chemistry groups engaged in multi-gram synthesis of DKP libraries can use these predicted values to optimize vacuum distillation parameters, select appropriate condenser configurations, and establish thermal degradation thresholds prior to scale-up.

Quote Request

Request a Quote for 1-Ethyl-3-phenylpiperazine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.